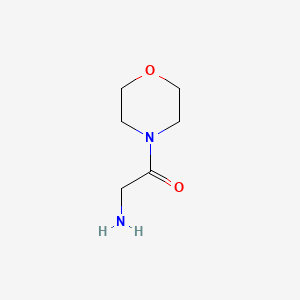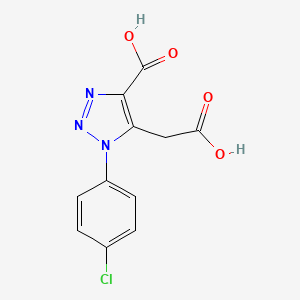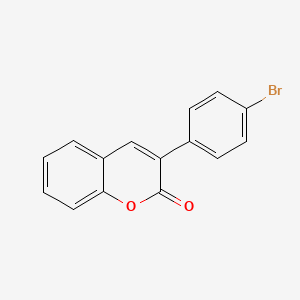
3-(4-bromophenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromophenyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones, also known as coumarins. This compound features a bromophenyl group attached to the chromen-2-one core structure. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and as additives in food and cosmetics .
作用机制
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(4-Bromophenyl)chromen-2-one may also interact with various cellular targets.
Mode of Action
It is plausible that this compound interacts with its targets in a manner similar to other aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 3-(4-Bromophenyl)chromen-2-one may also influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it can be speculated that 3-(4-bromophenyl)chromen-2-one may have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
These are coumarins that contain one or more hydroxyl groups attached to the C4-position of the coumarin skeleton
Cellular Effects
Preliminary studies suggest that similar compounds may have significant effects on cellular processes . For instance, compounds with similar structures have been shown to affect the production of reactive oxygen species (ROS) and influence cell signaling pathways . The specific effects of 3-(4-Bromophenyl)chromen-2-one on cell function, gene expression, and cellular metabolism require further study.
Molecular Mechanism
It is speculated that it may interact with various biomolecules and potentially influence enzyme activity and gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2H-chromen-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mechanism involves the formation of a benzylidene intermediate, which subsequently undergoes cyclization to form the chromen-2-one structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
化学反应分析
Types of Reactions
3-(4-bromophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-bromophenyl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used as an intermediate in the production of dyes, fragrances, and agrochemicals.
相似化合物的比较
Similar Compounds
- 3-(2-Bromophenyl)chromen-2-one
- 3-(4-Chlorophenyl)chromen-2-one
- 3-(4-Methylphenyl)chromen-2-one
Uniqueness
3-(4-bromophenyl)-2H-chromen-2-one is unique due to the presence of the bromine atom in the para position of the phenyl ring. This substitution pattern influences the compound’s electronic properties, reactivity, and biological activity. Compared to its analogs, the bromine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets .
属性
IUPAC Name |
3-(4-bromophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHLTJMVFCIUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2444206.png)
![2-methoxy-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2444210.png)
![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2444211.png)
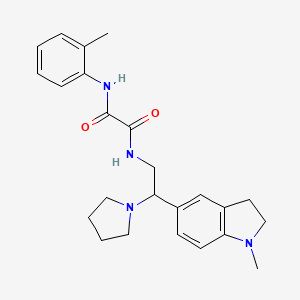
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2444213.png)
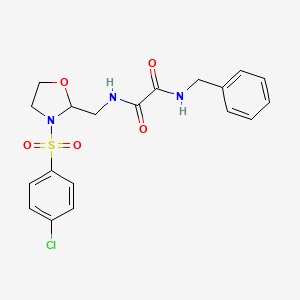
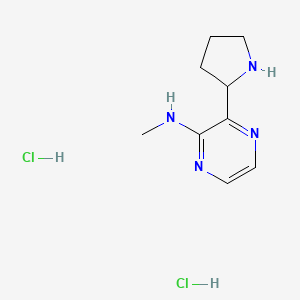
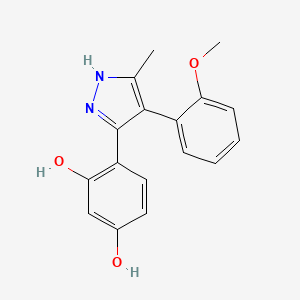
![N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2444222.png)
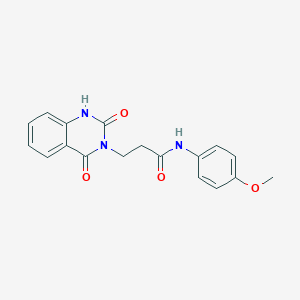
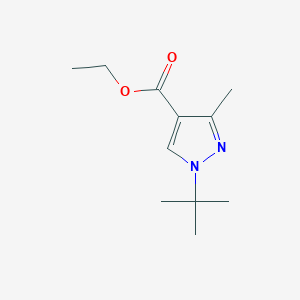
![2-Oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2444226.png)
